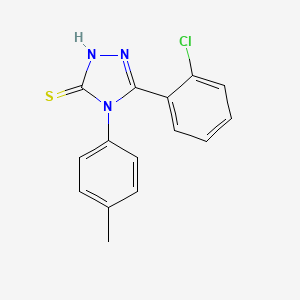
5-(2-chlorophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-chlorophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CCT or CCT137690 and belongs to the class of small-molecule inhibitors. The purpose of
作用机制
The mechanism of action of 5-(2-chlorophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves the inhibition of protein kinases, specifically the CDK9/Cyclin T1 complex, which is involved in the regulation of transcription elongation. By inhibiting this complex, CCT prevents the transcription of genes involved in cell growth and division, leading to cell cycle arrest and apoptosis. Additionally, CCT has been shown to inhibit the activity of enzymes involved in the formation of amyloid plaques in the brain, which contributes to its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(2-chlorophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione have been extensively studied. In vitro studies have shown that CCT inhibits the growth of cancer cells and induces apoptosis. Additionally, CCT has been shown to inhibit the activity of enzymes involved in the formation of amyloid plaques in the brain, which contributes to its potential use in the treatment of neurodegenerative diseases. CCT has also been shown to have anti-inflammatory activity, which may contribute to its potential use in the treatment of autoimmune diseases.
实验室实验的优点和局限性
One advantage of using 5-(2-chlorophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in lab experiments is its specificity for the CDK9/Cyclin T1 complex, which allows for the selective inhibition of transcription elongation. Additionally, CCT has shown promising results in various scientific research applications, including its potential use in the treatment of cancer and neurodegenerative diseases. However, one limitation of using CCT in lab experiments is its potential toxicity, which may limit its use in vivo.
未来方向
There are several future directions for the use of 5-(2-chlorophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in scientific research. One potential direction is the development of more potent and selective inhibitors of the CDK9/Cyclin T1 complex, which may have greater therapeutic potential in the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of CCT and its potential use in the treatment of neurodegenerative diseases and autoimmune diseases. Finally, the use of CCT in combination with other therapies may have synergistic effects and improve treatment outcomes.
合成方法
The synthesis of 5-(2-chlorophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves the reaction of 2-chlorobenzaldehyde, 4-methylbenzaldehyde, thiosemicarbazide, and ammonium acetate in ethanol under reflux conditions. The reaction mixture is then cooled and filtered, and the resulting solid is recrystallized from ethanol to obtain the pure compound.
科学研究应用
5-(2-chlorophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has shown promising results in various scientific research applications. It has been studied for its anticancer activity, specifically in the inhibition of protein kinases, which are involved in the regulation of cell growth and division. CCT has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the activity of enzymes that contribute to the formation of amyloid plaques in the brain. Additionally, CCT has been studied for its anti-inflammatory activity and potential use in the treatment of autoimmune diseases.
属性
IUPAC Name |
3-(2-chlorophenyl)-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3S/c1-10-6-8-11(9-7-10)19-14(17-18-15(19)20)12-4-2-3-5-13(12)16/h2-9H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHAAEPASPXPRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorophenyl)-4-p-tolyl-4H-[1,2,4]triazole-3-thiol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3,5-dimethoxybenzyl)[2-(trifluoromethyl)benzyl]amine](/img/structure/B5798093.png)
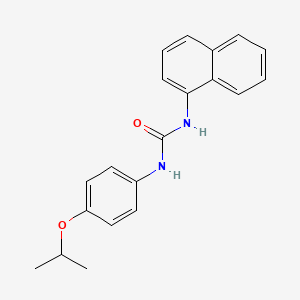
![1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine](/img/structure/B5798109.png)
![1-(thieno[3,2-b][1]benzothien-2-ylcarbonyl)piperidine](/img/structure/B5798115.png)
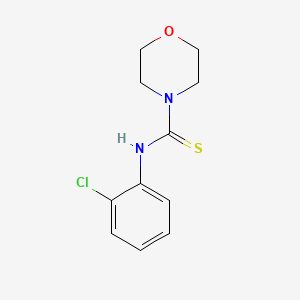
![N-2-biphenylyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5798142.png)


![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-thiophenecarboxamide](/img/structure/B5798154.png)
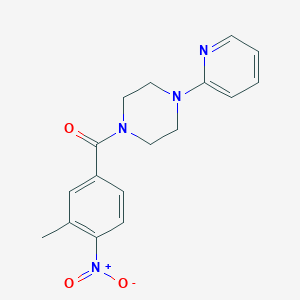


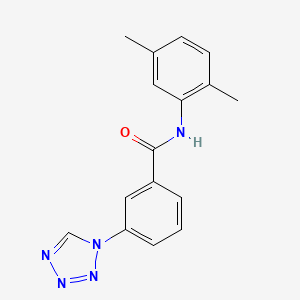
![3-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5798179.png)